molecular formula C12H21BN2 B14426120 N,N-Dimethyl-N'-(2-methylpropyl)-1-phenylboranediamine CAS No. 79867-00-8

N,N-Dimethyl-N'-(2-methylpropyl)-1-phenylboranediamine

Cat. No.: B14426120
CAS No.: 79867-00-8
M. Wt: 204.12 g/mol
InChI Key: JZJIPRSCIQRJMS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine is an organic compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of a boron atom bonded to a phenyl group and two nitrogen atoms, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine typically involves the reaction of phenylboronic acid with N,N-dimethylamine and 2-methylpropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include heating the mixture to a temperature of around 80-100°C and maintaining it under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylamine: Lacks the boron atom, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylborane: Similar structure but different functional groups attached to the boron atom.

    N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine derivatives: Compounds with additional substituents on the phenyl or amine groups.

Uniqueness

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential biological activity. The combination of boron with amine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

79867-00-8

Molecular Formula

C12H21BN2

Molecular Weight

204.12 g/mol

IUPAC Name

N-[dimethylamino(phenyl)boranyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H21BN2/c1-11(2)10-14-13(15(3)4)12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3

InChI Key

JZJIPRSCIQRJMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(NCC(C)C)N(C)C

Origin of Product

United States

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